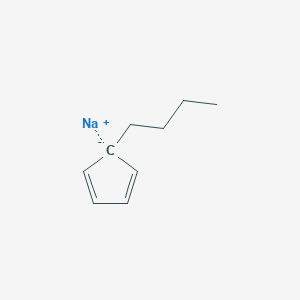
sodium;5-butylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-butylcyclopenta-1,3-diene: is an organometallic compound that features a sodium ion coordinated to a 5-butylcyclopenta-1,3-diene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;5-butylcyclopenta-1,3-diene typically involves the deprotonation of 5-butylcyclopenta-1,3-diene using a strong base such as sodium hydride or sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
5-butylcyclopenta-1,3-diene+sodium hydride→this compound+hydrogen gas
Industrial Production Methods: Industrial production of this compound may involve large-scale deprotonation reactions using sodium metal in the presence of a suitable solvent such as tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete deprotonation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium;5-butylcyclopenta-1,3-diene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other metal ions or organic groups. Common reagents include alkyl halides and metal halides.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, and other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or metal halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced derivatives such as alkanes or alkenes.
Substitution: Substituted cyclopentadiene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Sodium;5-butylcyclopenta-1,3-diene is used as a precursor in the synthesis of various organometallic complexes. It serves as a ligand in coordination chemistry and is involved in the preparation of catalysts for polymerization reactions.
Biology: While not commonly used in biological applications, derivatives of this compound may be explored for their potential biological activity and interactions with biomolecules.
Medicine: Research into the medicinal applications of this compound is limited. its derivatives may be investigated for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of sodium;5-butylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and participate in various chemical reactions. The sodium ion acts as a Lewis acid, facilitating the formation of complexes with other molecules. The 5-butylcyclopenta-1,3-diene ligand provides a stable framework for these interactions, allowing for the formation of diverse organometallic compounds.
Comparaison Avec Des Composés Similaires
Cyclopenta-1,3-diene: A simpler analog without the butyl group.
Dicyclopentadiene: A dimer of cyclopentadiene with different reactivity.
Cyclopentadienyl anion: A related anion used in the formation of metallocenes.
Uniqueness: Sodium;5-butylcyclopenta-1,3-diene is unique due to the presence of the butyl group, which imparts different steric and electronic properties compared to its simpler analogs. This uniqueness allows for the formation of distinct organometallic complexes and the exploration of new chemical reactivity.
Propriétés
Numéro CAS |
109239-66-9 |
|---|---|
Formule moléculaire |
C9H13Na |
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
sodium;5-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Na/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1 |
Clé InChI |
PUUAQFVFQDOYBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[C-]1C=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


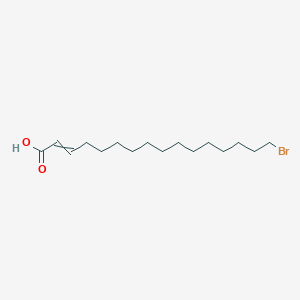
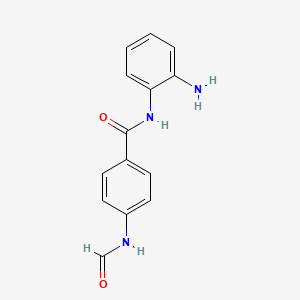
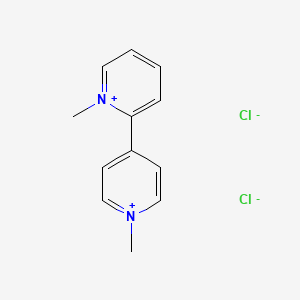
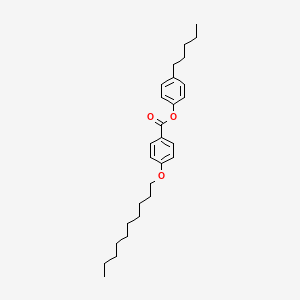

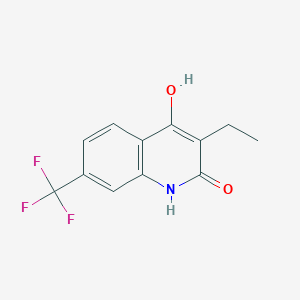
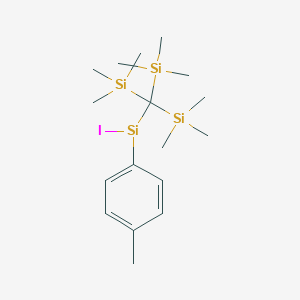
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
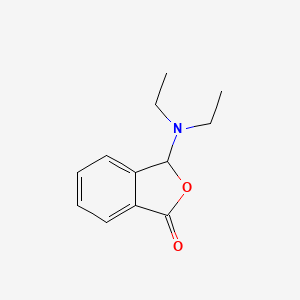
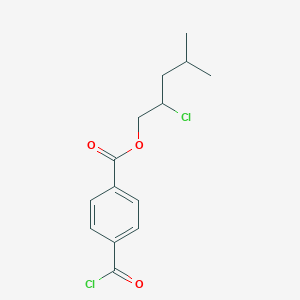
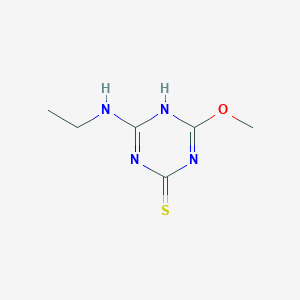

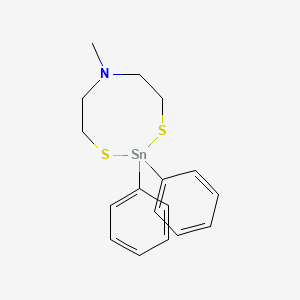
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
